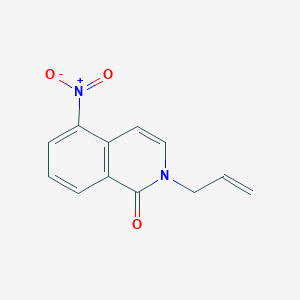

2-allyl-5-nitro-1(2H)-isoquinolinone

Vue d'ensemble

Description

2-allyl-5-nitro-1(2H)-isoquinolinone is an organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the nitro group and the allyl group in the structure of this compound makes it a compound of interest in various chemical and biological research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-5-nitro-1(2H)-isoquinolinone typically involves the following steps:

Allylation: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions

2-allyl-5-nitro-1(2H)-isoquinolinone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of reduced isoquinolinone derivatives.

Substitution: Formation of substituted isoquinolinone derivatives with various functional groups.

Applications De Recherche Scientifique

2-allyl-5-nitro-1(2H)-isoquinolinone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-allyl-5-nitro-1(2H)-isoquinolinone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The allyl group may also play a role in the compound’s biological activity by facilitating interactions with specific enzymes or receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-allyl-5-nitro-1(2H)-quinolinone: Similar structure but with a quinolinone ring instead of an isoquinolinone ring.

2-allyl-5-nitro-1(2H)-benzoxazinone: Contains a benzoxazinone ring instead of an isoquinolinone ring.

Uniqueness

2-allyl-5-nitro-1(2H)-isoquinolinone is unique due to the specific arrangement of the allyl and nitro groups on the isoquinolinone ring

Activité Biologique

2-Allyl-5-nitro-1(2H)-isoquinolinone (CAS No. 400076-44-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 202.21 g/mol. The compound features an isoquinolinone core structure, which is known for its diverse pharmacological properties.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of Bcl-2 family proteins. Specifically, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cell death in malignant cells.

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. In vitro assays revealed that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

Additionally, this isoquinolinone derivative has shown anti-inflammatory effects in preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential utility in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Cytokine Modulation : It modulates immune responses by affecting cytokine production, which can help reduce inflammation.

- Antimicrobial Action : The exact mechanism behind its antimicrobial activity may involve disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.

Study on Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various isoquinolinone derivatives, including this compound. The results showed a dose-dependent reduction in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Study on Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The findings indicated that this compound had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, supporting its potential as a new antimicrobial agent.

Data Summary Table

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Caspase activation, Bcl-2 modulation |

| Antimicrobial | Inhibits bacterial growth | Disruption of cell membrane integrity |

| Anti-inflammatory | Reduces cytokine production | Modulation of immune response |

Propriétés

IUPAC Name |

5-nitro-2-prop-2-enylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-2-7-13-8-6-9-10(12(13)15)4-3-5-11(9)14(16)17/h2-6,8H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZGTJHPYZRYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320043 | |

| Record name | 5-nitro-2-prop-2-enylisoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

400076-44-0 | |

| Record name | 5-nitro-2-prop-2-enylisoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.